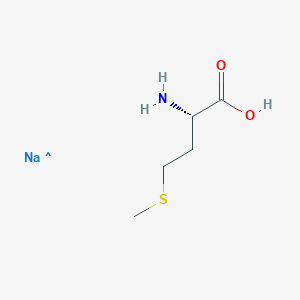
L-Methionine, sodium salt (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Methionine, sodium salt (1:1) is a compound derived from L-Methionine, an essential sulfur-containing amino acid. This compound is often used in biochemical research and nutritional supplements. L-Methionine plays a crucial role in various metabolic processes, including protein synthesis and methylation reactions. The sodium salt form enhances its solubility and stability, making it more suitable for various applications in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Methionine, sodium salt (1:1) can be synthesized through several methods. One common approach involves the chemical synthesis of L-Methionine followed by its conversion to the sodium salt form. The synthesis of L-Methionine typically involves the use of acrolein, methanethiol, and hydrogen cyanide . The reaction conditions include controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of L-Methionine often involves microbial fermentation using genetically engineered strains of Escherichia coli . This method is preferred due to its eco-sustainability and ability to produce L-Methionine selectively. The fermentation process is optimized by adjusting medium composition and fermentation conditions, such as glucose concentration, pH, and temperature .
Analyse Des Réactions Chimiques
Types of Reactions
L-Methionine, sodium salt (1:1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include methionine sulfoxide, methionine sulfone, and various substituted derivatives of L-Methionine .
Applications De Recherche Scientifique
L-Methionine, sodium salt (1:1) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of L-Methionine involves its role as a precursor to S-adenosylmethionine (SAM), a key methyl donor in various biological reactions . SAM is involved in methylation reactions that regulate gene expression, protein function, and lipid metabolism. L-Methionine also contributes to the synthesis of glutathione, an important antioxidant that protects cells from oxidative stress .
Comparaison Avec Des Composés Similaires
L-Methionine, sodium salt (1:1) can be compared with other sulfur-containing amino acids such as cysteine and homocysteine:
Cysteine: Unlike L-Methionine, cysteine contains a thiol group instead of a methylthio group.
Homocysteine: Homocysteine is an intermediate in the methionine cycle and can be converted back to methionine or to cysteine.
L-Methionine is unique due to its role as a methyl donor and its involvement in the synthesis of SAM, which is critical for numerous metabolic processes .
Propriétés
Numéro CAS |
41442-22-2 |
|---|---|
Formule moléculaire |
C5H11NNaO2S |
Poids moléculaire |
172.20 g/mol |
InChI |
InChI=1S/C5H11NO2S.Na/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);/t4-;/m0./s1 |
Clé InChI |
BTUDTSGOEFVJTD-WCCKRBBISA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)O)N.[Na] |
SMILES canonique |
CSCCC(C(=O)O)N.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[3-[7-Carbamoyl-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12299619.png)


![4a-Hydroxy-3,5-dimethylidene-2-oxodecahydro-2h-spiro[azuleno[6,5-b]furan-8,2'-oxiran]-6-yl acetate](/img/structure/B12299644.png)
![10-(2-Hydroxypropan-2-yl)-7-methyl-11-methylidene-4-oxatricyclo[5.3.1.02,6]undecan-3-one](/img/structure/B12299651.png)


![[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] benzoate](/img/structure/B12299671.png)
![2-[[(E)-2-[[1-[1-[3-amino-2-[[2-amino-5-(diaminomethylideneamino)-3-methylpentanoyl]amino]butanoyl]piperidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]but-2-enoyl]amino]-3-hydroxypropanoic acid](/img/structure/B12299672.png)
![6-{3-[(2,3-Dihydro-1H-inden-5-yl)oxy]-3-oxo-2-phenylpropanamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12299679.png)
![(2R,3R,4R,5R,6R)-2-[(2S,3S,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12299686.png)
![2-[[1-[7-But-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]carbamoyl]benzoic acid](/img/structure/B12299694.png)
![N,N-Bis[2-(diphenylphosphino)ethyl]-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12299712.png)
![9,10,21,25-Tetramethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene;dichloride](/img/structure/B12299722.png)
